(R)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate
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Overview
Description
®-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an oxetane ring, a piperidine ring, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Formation of the Piperidine Ring: The piperidine ring is usually formed through a series of reactions involving the appropriate starting materials and catalysts.
Introduction of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate and an appropriate amine.
Industrial Production Methods
Industrial production of ®-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product. The process may also involve continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
®-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- Benzyl carbamate
Uniqueness
®-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate is unique due to the presence of both an oxetane ring and a piperidine ring within its structure. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
(R)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological properties, and potential therapeutic applications.
Compound Overview
- Chemical Name : this compound
- CAS Number : 1349807-58-4
- Molecular Formula : C13H24N2O3
- Molecular Weight : 244.34 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. Preliminary studies suggest that this compound may act as a modulator of certain kinases, which are pivotal in regulating cellular processes such as metabolism, growth, and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the oxetane ring and piperidine structure can significantly influence potency and selectivity:
Modification | Effect on Activity |
---|---|
Oxetane ring size | Variations in ring size affect binding affinity |
Substituents on piperidine | Bulky groups can hinder interaction with target sites |
Amide bond configuration | Eutomer configuration enhances metabolic stability |
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on specific kinases. For instance, studies have shown that derivatives of this compound can inhibit glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various diseases, including cancer and Alzheimer's disease. The most potent derivatives exhibited IC50 values in the low nanomolar range, indicating strong biological activity.
Case Studies
- GSK-3β Inhibition :
- Neuroprotective Effects :
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(oxetan-3-yl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)14-10-5-4-6-15(7-10)11-8-17-9-11/h10-11H,4-9H2,1-3H3,(H,14,16)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLAKKRUEGJYMY-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2COC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C2COC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.